molecular formula C10H8N2O2 B11907032 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline

Cat. No.: B11907032
M. Wt: 188.18 g/mol
InChI Key: UTUAHNBGIKSTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a dioxino ring fused to a quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base, followed by cyclization to form the quinazoline core. The dioxino ring is then introduced through a series of oxidation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science .

Scientific Research Applications

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-cancer activity by preventing cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline is unique due to its specific dioxino ring fused to the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline is a compound of interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

The primary biological activity of this compound derivatives is their role as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition is crucial because EGFR is often overexpressed in various cancers, contributing to tumor growth and metastasis.

  • Inhibition of EGFR : Research has shown that certain derivatives exhibit potent inhibitory effects on EGFR with IC50 values in the low nanomolar range. For instance, one study reported a compound with an IC50 of 1.66 nM against isolated EGFR and a GI50 of 1.99 µM against the A431 cell line, demonstrating significant anticancer potential .

Efficacy Against Cancer Cell Lines

Several studies have evaluated the anticancer efficacy of this compound derivatives against various cancer cell lines:

CompoundCell LineIC50 (nM)GI50 (µM)
3cA4311.661.99
7kMHCC97HNot specifiedSignificant anti-tumor activity observed
b1H3582.0Not specified
b1A5496.9Not specified
  • Case Study : In vivo studies using xenograft models have shown that compound 7k significantly inhibited tumor growth in hepatocellular carcinoma models .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the quinazoline core can enhance biological activity. For example:

  • Substituent Effects : The introduction of specific substituents at positions 6 and 7 of the quinazoline ring has been shown to increase affinity for the EGFR active site. Compounds with electron-donating groups at these positions generally exhibit improved inhibitory activity .
  • Dual Inhibition : Some derivatives have also been identified as dual inhibitors targeting both c-Met and VEGFR-2 kinases, which are critical in cancer progression and angiogenesis .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline

InChI

InChI=1S/C10H8N2O2/c1-2-14-10-4-8-7(3-9(10)13-1)5-11-6-12-8/h3-6H,1-2H2

InChI Key

UTUAHNBGIKSTBA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C=NC=NC3=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.